Cas no 886756-68-9 (7-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine)

7-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine structure
886756-68-9 structure
商品名:7-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine
CAS番号:886756-68-9
MF:C9H10NOBr
メガワット:228.086
CID:4294648
PubChem ID:22956871

7-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine 化学的及び物理的性質

名前と識別子

    • 4,1-Benzoxazepine, 7-bromo-1,2,3,5-tetrahydro-
    • 7-bromo-1,2,3,5-tetrahydrobenzo[e][1,4]oxazepine
    • 7-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine
    • 886756-68-9
    • EN300-1688951
    • AKOS022930874
    • Z1861993262
    • LKB75668
    • 891-231-3
    • 4,1-BENZOXAZEPINE,7-BROMO-1,2,3,5-TETRAHYDRO
    • SCHEMBL4172079
    • 4,1-BENZOXAZEPINE, 7-BROMO-1,2,3,5-TETRAHYDRO
    • インチ: InChI=1S/C9H10BrNO/c10-8-1-2-9-7(5-8)6-12-4-3-11-9/h1-2,5,11H,3-4,6H2
    • InChIKey: RZLZXNOGTQHMTP-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 226.995
  • どういたいしつりょう: 226.995
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 154
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 21.3A^2
  • 疎水性パラメータ計算基準値(XlogP): 2

7-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1688951-0.25g
7-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine
886756-68-9 95%
0.25g
$524.0 2023-09-20
Enamine
EN300-1688951-10.0g
7-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine
886756-68-9 95%
10.0g
$4545.0 2023-07-09
1PlusChem
1P01E31E-50mg
4,1-BENZOXAZEPINE, 7-BROMO-1,2,3,5-TETRAHYDRO
886756-68-9 95%
50mg
$354.00 2024-04-20
1PlusChem
1P01E31E-10g
4,1-BENZOXAZEPINE, 7-BROMO-1,2,3,5-TETRAHYDRO
886756-68-9 95%
10g
$5680.00 2024-04-20
Aaron
AR01E39Q-250mg
4,1-BENZOXAZEPINE, 7-BROMO-1,2,3,5-TETRAHYDRO
886756-68-9 95%
250mg
$746.00 2025-02-14
Aaron
AR01E39Q-5g
4,1-BENZOXAZEPINE, 7-BROMO-1,2,3,5-TETRAHYDRO
886756-68-9 95%
5g
$4240.00 2024-07-18
Aaron
AR01E39Q-100mg
4,1-BENZOXAZEPINE, 7-BROMO-1,2,3,5-TETRAHYDRO
886756-68-9 95%
100mg
$529.00 2025-02-14
1PlusChem
1P01E31E-500mg
4,1-BENZOXAZEPINE, 7-BROMO-1,2,3,5-TETRAHYDRO
886756-68-9 95%
500mg
$1081.00 2024-04-20
1PlusChem
1P01E31E-100mg
4,1-BENZOXAZEPINE, 7-BROMO-1,2,3,5-TETRAHYDRO
886756-68-9 95%
100mg
$515.00 2024-04-20
1PlusChem
1P01E31E-5g
4,1-BENZOXAZEPINE, 7-BROMO-1,2,3,5-TETRAHYDRO
886756-68-9 95%
5g
$3851.00 2024-04-20

7-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine 関連文献

7-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepineに関する追加情報

Introduction to 7-Bromo-1,2,3,5-Tetrahydro-4,1-Benzoxazepine (CAS No. 886756-68-9)

7-Bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine (CAS No. 886756-68-9) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzoxazepines, which are known for their diverse biological activities and potential therapeutic applications. The presence of a bromine atom at the 7-position of the benzoxazepine ring imparts unique chemical and pharmacological properties to this molecule.

The chemical structure of 7-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine is characterized by a seven-membered heterocyclic ring containing an oxygen atom and a nitrogen atom. The bromine substituent at the 7-position plays a crucial role in modulating the compound's reactivity and biological activity. This structural feature has been extensively studied for its impact on binding affinities to various receptors and enzymes.

Recent research has highlighted the potential of 7-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine in the development of novel therapeutic agents. Studies have shown that this compound exhibits potent activity against a range of biological targets, including G protein-coupled receptors (GPCRs), ion channels, and enzymes involved in signal transduction pathways. These findings suggest that 7-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine could be a valuable lead compound for the design of drugs targeting neurological disorders, cardiovascular diseases, and cancer.

In the context of neurological disorders, 7-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine has been investigated for its potential as an antagonist of specific GPCRs that are implicated in conditions such as Alzheimer's disease and Parkinson's disease. Preclinical studies have demonstrated that this compound can effectively modulate neurotransmitter release and receptor signaling pathways, thereby offering a promising approach to treating these debilitating conditions.

In cardiovascular research, 7-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine has shown potential as a modulator of ion channels involved in cardiac function. Specifically, it has been found to influence potassium and calcium channels in cardiac myocytes, which are critical for maintaining normal heart rhythm and contractility. These findings suggest that this compound could be developed into drugs for treating arrhythmias and other cardiovascular disorders.

Cancer research has also benefited from the study of 7-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine. Preclinical studies have demonstrated that this compound can inhibit the growth and proliferation of various cancer cell lines by interfering with key signaling pathways involved in cell cycle regulation and apoptosis. Additionally, it has shown promise as a sensitizer for chemotherapy by enhancing the efficacy of existing anticancer drugs.

The synthesis of 7-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. Common synthetic routes include nucleophilic substitution reactions followed by ring closure to form the benzoxazepine core. The introduction of the bromine substituent is typically achieved through selective halogenation reactions using appropriate reagents such as N-bromosuccinimide (NBS).

The physicochemical properties of 7-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine, including its solubility in organic solvents and its stability under various conditions, have been thoroughly characterized. These properties are crucial for optimizing its formulation into pharmaceutical products suitable for clinical use. Additionally, computational studies using molecular modeling techniques have provided insights into the conformational flexibility and binding modes of this compound with its biological targets.

Clinical trials involving 7-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine-based drugs are currently underway to evaluate their safety and efficacy in human subjects. Preliminary results from phase I trials have shown promising outcomes with regard to pharmacokinetics and tolerability. Further studies are needed to fully assess the therapeutic potential of this compound across different disease indications.

In conclusion, 7-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine (CAS No. 886756-68-9) represents a promising lead compound with diverse biological activities and potential therapeutic applications. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its use in drug development. As our understanding of this compound deepens, 7-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine is poised to play a significant role in advancing medical treatments for a variety of diseases.

おすすめ記事

推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd